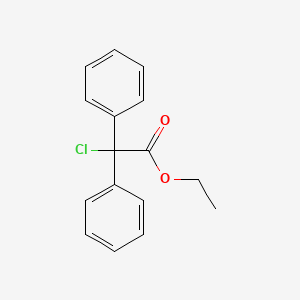

Ethyl chloro(diphenyl)acetate

Descripción general

Descripción

Ethyl chloro(diphenyl)acetate is an organic compound with the molecular formula C16H15ClO2. It is an ester derivative of chloro(diphenyl)acetic acid. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and agrochemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl chloro(diphenyl)acetate can be synthesized through the esterification of chloro(diphenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process where chloro(diphenyl)acetic acid and ethanol are fed into a reactor with a strong acid catalyst. The reaction mixture is then distilled to separate the ester product from the unreacted starting materials and by-products.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or alkoxides.

Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield chloro(diphenyl)acetic acid and ethanol.

Reduction: The compound can be reduced to form ethyl diphenylacetate by replacing the chlorine atom with a hydrogen atom.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or sodium alkoxides are commonly used.

Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Major Products:

Substitution: Products vary depending on the nucleophile used, such as ethyl hydroxy(diphenyl)acetate or ethyl amino(diphenyl)acetate.

Hydrolysis: Chloro(diphenyl)acetic acid and ethanol.

Reduction: Ethyl diphenylacetate.

Aplicaciones Científicas De Investigación

Organic Synthesis

Ethyl chloro(diphenyl)acetate serves as a vital intermediate in the synthesis of various organic compounds. Its reactivity due to the electrophilic carbon atom bonded to chlorine allows it to participate in nucleophilic substitution reactions.

Key Reactions

- Esterification : It can be synthesized through the esterification of chloro(diphenyl)acetic acid with ethanol, typically using sulfuric acid as a catalyst.

- Nucleophilic Substitution : The compound can undergo nucleophilic attack, leading to the formation of diverse derivatives, which are valuable in synthetic chemistry.

Pharmaceutical Applications

The compound is extensively studied for its potential in drug development. Its ability to act as a precursor in the synthesis of therapeutic agents highlights its significance.

Case Study: Drug Synthesis

A study demonstrated that this compound could be used to synthesize novel analogs with enhanced biological activity against specific receptors. The structure-activity relationship (SAR) analysis provided insights into optimizing pharmacological properties .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Precursor for drug synthesis | |

| Novel analogs | Enhanced receptor activity |

Agrochemical Applications

In agrochemistry, this compound is utilized as an intermediate in the production of pesticides and herbicides. Its chemical structure allows for modifications that enhance the efficacy and selectivity of agrochemical formulations.

Example Applications

- Used in the synthesis of specific herbicides that target weed species without harming crops.

- The compound's reactivity facilitates the development of new agrochemical products with improved environmental safety profiles.

Industrial Applications

The compound finds utility in various industrial processes, including:

- Production of specialty chemicals.

- Use as a reagent in organic synthesis for creating complex molecules.

Industrial Synthesis Process

In industrial settings, continuous production methods are employed where this compound is synthesized through controlled reactions involving chloro(diphenyl)acetic acid and ethanol under acidic conditions.

Biological Research

Research on this compound has revealed potential biological activities, making it a subject of interest in pharmacology and toxicology studies.

Studies have investigated its interactions with biological molecules and cellular systems, suggesting possible applications in drug discovery and development .

| Study Focus | Findings |

|---|---|

| Interaction with mAChRs | Evaluated PAM activity indicating potential therapeutic benefits |

| Toxicology assessments | Safety profiles established for cosmetic formulations |

Mecanismo De Acción

The mechanism of action of ethyl chloro(diphenyl)acetate involves its reactivity towards nucleophiles due to the presence of the electrophilic carbon atom bonded to the chlorine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The ester functional group also allows for hydrolysis and reduction reactions, contributing to its versatility in chemical synthesis.

Comparación Con Compuestos Similares

Ethyl diphenylacetate: Lacks the chlorine atom, making it less reactive towards nucleophiles.

Chloro(diphenyl)acetic acid: The acid form of the compound, which can be esterified to form ethyl chloro(diphenyl)acetate.

Ethyl hydroxy(diphenyl)acetate: Formed by the substitution of the chlorine atom with a hydroxyl group.

Uniqueness: this compound is unique due to the presence of both the ester and chloro functional groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis, offering multiple pathways for chemical transformations.

Actividad Biológica

Ethyl chloro(diphenyl)acetate (ECDPA), with the molecular formula CHClO and a molecular weight of approximately 288.75 g/mol, is an organic compound classified as a chlorinated ester. Its structure features two phenyl groups attached to a central acetic acid moiety, which is further esterified with ethyl alcohol. This compound has garnered attention in various fields due to its significant biological activities, particularly in medicinal chemistry and organic synthesis.

The unique structural characteristics of ECDPA contribute to its biological activity:

- Molecular Structure : The presence of the chloro group and two phenyl rings enhances its lipophilicity, affecting its interaction with biological targets.

- Reactivity : ECDPA is known for its ability to react with thiol groups, particularly those in cysteine residues, facilitating protein modification and purification processes.

Biological Activities

Research has indicated that ECDPA exhibits several notable biological activities:

-

Anticancer Properties :

- Studies have shown that ECDPA and its derivatives can inhibit cancer cell proliferation by targeting specific enzymes or pathways involved in tumor growth. For instance, compounds derived from ECDPA have been reported to exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

-

Antimicrobial Activity :

- ECDPA has been evaluated for its antimicrobial properties, demonstrating effectiveness against certain bacterial strains. The diphenyl group in its structure may play a crucial role in enhancing its interaction with microbial targets.

-

Protein Modification :

- ECDPA serves as a valuable tool for studying protein function through selective modification of cysteine residues. This capability allows researchers to investigate the functional roles of specific protein regions, contributing to a better understanding of protein interactions and activities.

The mechanisms underlying the biological activities of ECDPA involve various biochemical interactions:

- Enzyme Inhibition : ECDPA has been shown to inhibit key enzymes involved in metabolic pathways related to cancer and other diseases. The inhibition of these enzymes can disrupt cellular processes essential for tumor growth and survival.

- Binding Affinity : Research indicates that ECDPA exhibits binding affinity toward certain receptors and enzymes, providing insights into how modifications can enhance efficacy or reduce toxicity.

Case Studies and Research Findings

Several studies have explored the biological activity of ECDPA:

- A study demonstrated that derivatives of ECDPA could inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.

- Another investigation highlighted the antimicrobial effects of ECDPA against Staphylococcus aureus, suggesting its potential as an antimicrobial agent in clinical settings.

Comparative Analysis

To better understand the unique properties of ECDPA, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Ethyl chloro(phenyl)acetate | CHClO | Simpler structure; used in similar synthetic applications |

| Ethyl 2-chloro-2-phenylacetate | CHClO | Similar reactivity; used in pharmaceutical synthesis |

| Diphenylacetic acid | CHO | Parent compound; lacks chlorination but retains similar activity |

The dual phenyl groups in ECDPA enhance its lipophilicity compared to simpler analogs, potentially increasing its biological activity .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloro group in Ethyl chloro(diphenyl)acetate serves as a reactive site for nucleophilic substitution.

Thiol Substitution

In alkaline environments, the compound reacts with thiols (e.g., 2-mercapto-3-phenylquinazolin-4(3H)-one) to form sulfanyl derivatives. This proceeds via a thiolate intermediate, which displaces the chloride ion (Fig. 1) .

Reagents/Conditions:

-

Nucleophile: Thiolate (generated in situ using NaCO)

-

Solvent: Dimethylformamide (DMF)

-

Temperature: Reflux (5–12 hours)

-

Yield: ~65%

Product: Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate .

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

In aqueous HCl, the ester hydrolyzes to diphenylacetic acid and ethanol .

Reagents/Conditions:

-

Acid: Concentrated HCl

-

Temperature: Elevated (50–80°C)

-

Product: Diphenylacetic acid

Basic Hydrolysis

In NaOH, saponification yields the sodium salt of diphenylacetic acid .

Reagents/Conditions:

-

Base: 1M NaOH

-

Temperature: Room temperature

-

Product: Sodium diphenylacetate

Reduction Reactions

The ester group can be reduced to a primary alcohol using metal hydrides or enzymatic methods:

Enzymatic Reduction

In biocompatible solvents (ethyl acetate–deep eutectic solvent–water systems), carbonyl reductases catalyze the reduction of the ester to (R)-CHBE (ethyl 4-chloro-3-hydroxybutyrate) .

Reagents/Conditions:

-

Enzyme: Recombinant E. coli with CgCR and GDH

-

Co-factor: NADPH (regenerated via glucose dehydrogenase)

Friedel-Crafts Acylation

The chloro group facilitates electrophilic aromatic substitution (EAS) in aromatic systems. For example, in Friedel-Crafts acylation, the compound acts as an acylating agent .

Reagents/Conditions:

-

Catalyst: AlCl

-

Electrophile: Acylium ion (generated from this compound)

-

Product: Acylated aromatic compounds

Comparative Reaction Data

Mechanistic Insights

-

Substitution: The chloro group’s electrophilicity is enhanced by the electron-withdrawing ester and diphenyl groups, favoring S2 mechanisms .

-

Reduction: Enzymatic pathways leverage stereoselective binding pockets to achieve high enantiomeric excess (e.g., 97.6% (R)-CHBE) .

-

Hydrolysis: Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water .

Propiedades

IUPAC Name |

ethyl 2-chloro-2,2-diphenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO2/c1-2-19-15(18)16(17,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBGLMWCKRSNHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50286655 | |

| Record name | ethyl chloro(diphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52460-86-3 | |

| Record name | Ethyl α-chloro-α-phenylbenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52460-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-chloro-2,2-diphenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052460863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 52460-86-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl chloro(diphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-chloro-2,2-diphenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.